

An In-depth Technical Guide to the Physical Characteristics of 1,4-Dibromodiacetylene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Dibromo-2,3-butanedione

Cat. No.: B1217914

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of 1,4-dibromodiacetylene (also known as 1,4-dibromo-1,3-butadiyne). Due to the reactive nature of polyynes, some experimental data for this compound is not readily available in public literature. This guide synthesizes the existing information and provides context based on the general properties of related compounds.

Chemical Identity and Molecular Structure

1,4-Dibromodiacetylene is a halogenated polyyne with a linear molecular structure. The presence of two bromine atoms at the termini of the conjugated diacetylene core significantly influences its reactivity and physical properties.

Identifier	Value
IUPAC Name	1,4-dibromobuta-1,3-diyne
Synonyms	1,4-Dibromodiacetylene, Dibromobutadiyne
Molecular Formula	C ₄ Br ₂
Molecular Weight	207.85 g/mol [1]
CAS Number	36333-41-2 [1]
InChI	InChI=1S/C4Br2/c5-3-1-2-4-6 [1]
SMILES	C(#CBr)C#CBr [1]

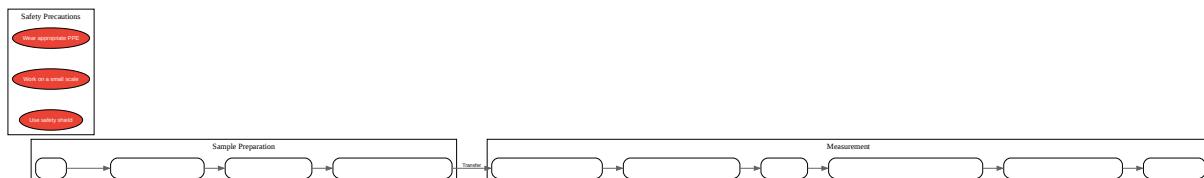
Physical Properties

Detailed experimental data on the physical properties of 1,4-dibromodiacetylene are scarce. The high degree of unsaturation and the presence of terminal bromine atoms suggest that the compound is likely to be highly reactive and potentially unstable, making its isolation and characterization challenging.

Property	Value	Remarks
Melting Point	Not available	Expected to be a solid at room temperature. A related compound, 1,4-di(4-bromophenyl)-1,3-butadiyne, decomposes at 265 °C.
Boiling Point	Not available	Likely to decompose upon heating, making distillation difficult.
Appearance	Not available	Polyyynes are often crystalline solids.
Solubility	Not available	Expected to be soluble in nonpolar organic solvents.
Stability	Likely unstable	Long polyyne chains are known to be inherently unstable and can be explosive. [2] Stability can be enhanced by bulky end-groups, which are absent in this molecule.[2] Polyyne solutions can be unstable at high concentrations.

Spectroscopic Data

While a comprehensive set of spectra is not publicly available, some spectroscopic information has been reported.


Technique	Data	Reference
¹³ C NMR	Data available in specialized databases.	J. Am. Chem. Soc. 2000, 122, 810
Nuclear Quadrupole Resonance Spectroscopy	Quadrupole coupling data is available.	SpringerMaterials

Experimental Protocols

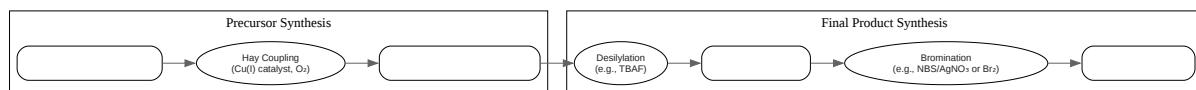
Detailed experimental protocols for the determination of the physical characteristics of 1,4-dibromodiacetylene are not explicitly available in the searched literature. However, standard methodologies for determining the melting point of organic compounds can be adapted, with special precautions for potentially unstable substances.

Melting Point Determination (General Protocol for Unstable Compounds)

The determination of the melting point of a potentially unstable compound like 1,4-dibromodiacetylene requires careful handling to ensure safety and accuracy.

[Click to download full resolution via product page](#)

Diagram 1: Workflow for Melting Point Determination of a Potentially Unstable Compound.


Methodology:

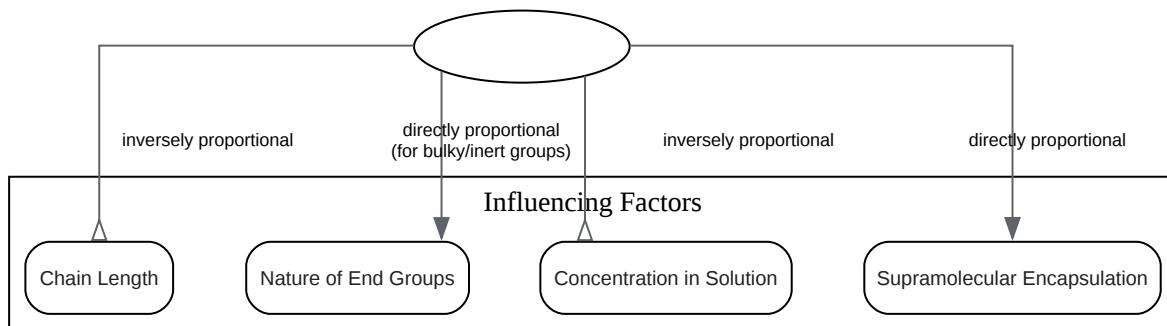
- **Sample Preparation:** A small, dry sample is finely powdered and packed into a capillary tube. [3] For air- or moisture-sensitive compounds, this should be done in an inert atmosphere (e.g., a glovebox).
- **Apparatus:** A calibrated melting point apparatus with a variable heating rate is used.[4]
- **Preliminary Determination:** A rapid heating rate is initially employed to get an approximate melting point range.[5]
- **Accurate Determination:** A fresh sample is heated slowly (1-2 °C per minute) near the approximate melting point to observe the precise temperatures of the onset of melting and complete liquefaction.

- Safety: Due to the potential instability of 1,4-dibromodiacetylene, all operations should be conducted on a small scale, behind a safety shield, and with appropriate personal protective equipment.

Synthesis Pathway

The synthesis of 1,4-dibromodiacetylene is not widely documented. However, a common strategy for the synthesis of terminally halogenated polyynes involves the use of a silyl-protected precursor, followed by deprotection and halogenation. The synthesis of the precursor, 1,4-bis(trimethylsilyl)buta-1,3-diyne, is well-established.

[Click to download full resolution via product page](#)


Diagram 2: Plausible Synthetic Pathway to 1,4-Dibromodiacetylene.

Methodology Overview:

- Synthesis of 1,4-bis(trimethylsilyl)buta-1,3-diyne: This stable precursor is typically synthesized via the Hay coupling of trimethylsilylacetylene. This reaction involves a copper(I) catalyst in the presence of an amine base and oxygen.
- Synthesis of 1,4-Dibromodiacetylene: The trimethylsilyl protecting groups are removed, often using a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the unstable buta-1,3-diyne in situ. This is immediately followed by bromination, for which various reagents can be employed, such as N-bromosuccinimide (NBS) in the presence of a silver catalyst, or elemental bromine.

Logical Relationships in Polyynes Stability

The stability of polyynes is a critical consideration for their synthesis, handling, and application. Several factors influence their stability.

[Click to download full resolution via product page](#)

Diagram 3: Factors Influencing the Stability of Polyynes.

Key Relationships:

- Chain Length: Longer polyyne chains are generally more unstable as they have a higher propensity for intermolecular cross-linking reactions.[2]
- End Groups: The presence of bulky and inert end groups, such as tert-butyl or triisopropylsilyl, significantly enhances the stability of polyynes by sterically hindering intermolecular interactions.[2]
- Concentration: Polyynes are more stable in dilute solutions, as this reduces the likelihood of intermolecular reactions.
- Encapsulation: Encapsulating polyyne chains within host molecules, such as in rotaxanes or within carbon nanotubes, can dramatically increase their stability by isolating them from each other.[6]

Disclaimer: This document is intended for informational purposes for a professional audience. The synthesis and handling of 1,4-dibromodiacetylene should only be attempted by trained professionals in a suitably equipped laboratory, with all necessary safety precautions in place, given the potential hazards associated with polyynes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dibromobutadiyne | C₄Br₂ | CID 142071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Polyyne - Wikipedia [en.wikipedia.org]
- 3. thinksrs.com [thinksrs.com]
- 4. westlab.com [westlab.com]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. Polyyne [3]Rotaxanes: Synthesis via Dicobalt Carbonyl Complexes and Enhanced Stability - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Characteristics of 1,4-Dibromodiacylene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217914#1-4-dibromodiacyl-physical-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com